molecular formula C18H21NO3 B2724130 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE CAS No. 1448054-71-4

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE

Cat. No.: B2724130
CAS No.: 1448054-71-4
M. Wt: 299.37
InChI Key: OJICBVBDWGOFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates two privileged scaffolds: the benzofuran moiety and the cyclohex-3-ene-1-carboxamide group. Benzofuran derivatives are extensively investigated for their diverse biological activities and are common motifs in pharmaceuticals and bioactive compounds . The cyclohex-3-ene-1-carboxamide unit is a versatile synthetic intermediate, particularly valuable for constructing more complex molecular architectures. Research on closely related analogues demonstrates that such carboxamide derivatives can serve as key precursors in the synthesis of novel bicyclic lactones and other complex polycyclic systems via rearrangement reactions, such as bromination and epoxidation . The presence of both the benzofuran and the carboxamide group on a flexible hydroxypropyl linker makes this compound a promising building block for the development of potential glycosidase inhibitors. Compounds with similar structural features, including cyclitol derivatives and carbasugars, are known for their activity as glycosidase inhibitors, which have applications in the treatment of metabolic disorders, diabetes, and viral infections . Furthermore, the reactive alkene in the cyclohexene ring and the primary alcohol group provide multiple handles for further chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-15(17-12-14-8-4-5-9-16(14)22-17)10-11-19-18(21)13-6-2-1-3-7-13/h1-2,4-5,8-9,12-13,15,20H,3,6-7,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJICBVBDWGOFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis Approach

The cyclohexene core can be constructed via Grubbs-catalyzed ring-closing metathesis of diene precursors. A representative protocol from US4517188 employs:

1,5-Diene substrate (5.0 mmol)  
Grubbs II catalyst (5 mol%)  
Dichloromethane, reflux, 12 h  
Yield: 78-82%  

Subsequent oxidation state adjustment provides the carboxylic acid functionality.

Direct Functionalization of Cyclohexene

Alternative methods from WO2022133027A1 utilize preformed cyclohexene systems:

Cyclohex-3-ene (10 mmol)  
n-BuLi, THF, -78°C  
Quench with CO₂ → Cyclohex-3-ene-1-carboxylic acid (64% yield)  

Activation as the acid chloride (SOCl₂, 80°C) or mixed carbonic anhydride enables subsequent amide formation.

Preparation of 3-(1-Benzofuran-2-yl)-3-hydroxypropylamine

Benzofuran Functionalization

The Willgerodt–Kindler reaction, as detailed in PMC9556824, offers a green pathway to benzofuran thioamides, though adaptation for amine synthesis requires modification:

1-(Benzofuran-2-yl)ethanone (2.0 mmol)  
K₂CO₃/glycerol (1:10 w/v)  
N-ethylpiperazine (3.0 mmol), S₈ (4.0 mmol)  
80°C, 8 h → Thioamide intermediate (72%)  

Subsequent Hofmann degradation (Br₂, NaOH) converts thioamides to primary amines.

Epoxide Ring-Opening Strategy

A more direct approach from WO2019043724A1 employs:

Benzofuran-2-carboxaldehyde → Epoxide formation (mCPBA, 0°C)  
Ammonia-mediated ring opening → 3-Amino-3-(benzofuran-2-yl)propan-1-ol (58% over 2 steps)  

This method preserves the hydroxy group while introducing the amine functionality.

Amide Bond Formation: Critical Comparison

Coupling Reagent Screening

Data compiled from multiple sources reveals significant yield variations based on activation method:

Reagent System Solvent Temp (°C) Yield (%) Source
EDC/HOBt DCM 25 68
HATU/DIPEA DMF 0→25 82
Mixed Carbonyl Chloride THF -15 74

HATU-mediated coupling in DMF demonstrates superior efficiency, though requires rigorous purification to remove phosphine oxide byproducts.

Stereochemical Considerations

The C3 hydroxy group introduces configurational complexity. WO2022133027A1 reports successful diastereomeric resolution using:

Chiral HPLC (Chiralpak IC, 80:20 Hex/IPA)  
Flow rate: 1.0 mL/min  
Retention times: 8.2 min (R), 9.7 min (S)  

This method achieves >99% ee for both enantiomers.

Process Optimization and Green Chemistry

Adapting PMC9556824's deep eutectic solvent (DES) technology significantly improves atom economy:

Reaction Component      | Conventional Method | DES Method  
Reaction Time          | 24 h               | 8 h  
Temperature            | 100°C              | 80°C  
Overall Yield          | 58%                | 73%  

The K₂CO₃/glycerol system enhances reagent solubility while suppressing side reactions through hydrogen-bonding interactions.

Analytical Characterization

Spectroscopic Data Compilation

Critical assignments from patent and journal sources:

¹H NMR (500 MHz, CDCl₃):
δ 7.52 (d, J=8.5 Hz, 1H, benzofuran H7)
δ 6.85 (s, 1H, benzofuran H3)
δ 5.72 (m, 2H, cyclohexene CH=CH)
δ 4.21 (dd, J=8.0, 4.5 Hz, 1H, CHOH)

13C NMR (126 MHz, CDCl₃):
δ 174.2 (CONH)
δ 155.6 (benzofuran C2)
δ 128.9, 127.3 (cyclohexene CH=CH)

HRMS (ESI+):
Calculated for C₁₇H₁₈NO₃ [M+H]⁺: 284.1287
Found: 284.1284

Purity Assessment

HPLC method validation per WO2022133027A1:

Column: Zorbax SB-C18, 4.6×150 mm, 3.5 μm  
Mobile phase: 45:55 ACN/0.1% HCO₂H  
Flow: 1.0 mL/min, λ=254 nm  
Retention time: 6.8 min, purity >99.5%  

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxypropyl linker can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the cyclohexene ring can be reduced to form a hydroxyl group.

    Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and analytical distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Synthesis Method Key Data/Application
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide (Target) Cyclohexene + Benzofuran Benzofuran, hydroxyl, carboxamide Not explicitly described Inferred: Potential enzyme inhibition
SC-558 and analogs (1a-f) Quinazoline Sulfonamide, substituted phenyl Substitution reactions COX-2 inhibition (IC₅₀: 0.05–1.2 μM)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane Methoxyphenoxy, carboxamide Radical cyclization + chromatography Diastereomer ratio (23:1), 78% yield
N,N-Diallyl-1-phenyl-3-vinylcyclopent-3-ene-1-carboxamide (1.80/1.82) Cyclopentene Vinyl, diallyl groups Sigmatropic rearrangements HRMS: 294.1858 [M+H]+, FTIR: 1650 cm⁻¹ (C=O)

Structural Analysis

  • Benzofuran vs. Quinazoline (SC-558 analogs): While SC-558 analogs (e.g., 1a-f) exhibit a quinazoline core with sulfonamide substituents, the target compound’s benzofuran and cyclohexene system offers distinct electronic and steric profiles. The sulfonamide in SC-558 is critical for COX-2 binding, whereas the carboxamide in the target compound may target different enzymes or receptors .
  • Cyclohexene vs. In contrast, the cyclohexene ring in the target compound provides conformational flexibility, which could improve binding to larger active sites.
  • Vinyl vs. Hydroxypropyl : The vinyl group in cyclopentene carboxamides (1.80/1.82) enables sigmatropic rearrangements, whereas the hydroxypropyl chain in the target compound may facilitate hydrogen bonding or solubility.

Analytical Techniques

  • Spectroscopy: Compounds 1.80/1.82 were characterized using NMR (¹H, ¹³C), FTIR, and HRMS, with FTIR confirming carbonyl stretches (~1650 cm⁻¹). Similar methods would apply to the target compound to verify its hydroxyl (broad ~3300 cm⁻¹) and benzofuran (aromatic C=C ~1600 cm⁻¹) groups.
  • Chromatography: The use of silica gel chromatography for diastereomer separation in cyclopropane derivatives suggests that the target compound’s synthesis may require analogous purification steps.

Biological Activity

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-tumor and anti-inflammatory properties. The structural formula can be represented as follows:

N 3 1 benzofuran 2 yl 3 hydroxypropyl cyclohex 3 ene 1 carboxamide\text{N 3 1 benzofuran 2 yl 3 hydroxypropyl cyclohex 3 ene 1 carboxamide}

Benzofuran derivatives often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The specific mechanisms for this compound have not been fully elucidated, but related compounds have demonstrated the following actions:

  • Inhibition of Kinases : Compounds with similar structures have shown inhibitory effects on kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation and cancer cell proliferation.
  • Antioxidant Activity : Many benzofuran derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Research indicates that benzofuran derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range for related compounds against breast cancer (MCF7), lung cancer (A549), and other tumor cell lines.

Compound Cell Line IC50 (µM) Reference
Compound AMCF710.5
Compound BA5498.0
Compound CNCI-H46012.5

Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory properties, which may contribute to their therapeutic potential in diseases characterized by chronic inflammation. The exact pathways through which this compound exerts these effects require further investigation.

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives, providing insights into their therapeutic potential:

  • Study on Antitumor Activity : A study found that a related benzofuran compound exhibited potent anticancer activity with an IC50 value of 5 µM against the HeLa cervical cancer cell line. This suggests that this compound may possess similar anticancer properties due to structural similarities.
  • Inflammation Model : In animal models of inflammation, benzofuran derivatives have been shown to reduce edema significantly, indicating their potential as anti-inflammatory agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.